molecular formula C13H21NO B13296231 N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine

N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine

Cat. No.: B13296231
M. Wt: 207.31 g/mol
InChI Key: IYGXCYNUYHLQKQ-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine is an organic compound that features a furan ring attached to an ethyl group, which is further connected to a cyclohexane ring substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Alkylation: The furan ring is then alkylated using ethyl halides under basic conditions to form 1-(furan-2-yl)ethyl derivatives.

    Cyclohexane Ring Formation: The cyclohexane ring is synthesized separately through hydrogenation of benzene or cyclohexene.

    Coupling Reaction: The 1-(furan-2-yl)ethyl derivative is coupled with 2-methylcyclohexanone in the presence of a reducing agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate hydrogenation reactions.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

    Oxidation Products: Furanones, furanoic acids.

    Reduction Products: Tetrahydrofuran derivatives.

    Substitution Products: Amides, alkylated amines.

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is investigated for its use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(furan-2-yl)ethyl]pyridin-2-amine: Similar structure with a pyridine ring instead of a cyclohexane ring.

    [2-amino-1-(furan-2-yl)ethyl]dimethylamine: Contains a dimethylamine group instead of a cyclohexane ring.

    Ethyl 3-(furan-2-yl)propionate: Similar furan ring but with a propionate group instead of a cyclohexane ring.

Uniqueness

N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine is unique due to its combination of a furan ring with a cyclohexane ring and an amine group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine

InChI

InChI=1S/C13H21NO/c1-10-6-3-4-7-12(10)14-11(2)13-8-5-9-15-13/h5,8-12,14H,3-4,6-7H2,1-2H3

InChI Key

IYGXCYNUYHLQKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(C)C2=CC=CO2

Origin of Product

United States

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